molecular formula C12H7Cl3S B12679161 Benzene, 1,2,4-trichloro-5-(phenylthio)- CAS No. 3773-46-4

Benzene, 1,2,4-trichloro-5-(phenylthio)-

Cat. No.: B12679161
CAS No.: 3773-46-4
M. Wt: 289.6 g/mol
InChI Key: NKZRJRHRZKDUPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1,2,4-trichloro-5-(phenylthio)- is an organic compound with a complex structure that includes a benzene ring substituted with three chlorine atoms and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,2,4-trichloro-5-(phenylthio)- typically involves the chlorination of benzene derivatives followed by the introduction of the phenylthio group. The reaction conditions often require the presence of catalysts and specific temperature controls to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes, utilizing advanced reactors and continuous flow systems to achieve high yields and purity. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,2,4-trichloro-5-(phenylthio)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions may convert the phenylthio group to a thiol group.

    Substitution: Halogen substitution reactions can occur, leading to the replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzene derivatives. These products can be further utilized in different chemical processes and applications.

Scientific Research Applications

Benzene, 1,2,4-trichloro-5-(phenylthio)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the manufacturing of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1,2,4-trichloro-5-(phenylthio)- involves its interaction with molecular targets such as enzymes and receptors. The phenylthio group can participate in various binding interactions, while the chlorine atoms may influence the compound’s reactivity and stability. The pathways involved in its action depend on the specific application and the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,2,4-trichloro-: A simpler compound with only three chlorine substitutions.

    Benzene, 1,2,4-trichloro-5-nitro-: Contains a nitro group instead of a phenylthio group.

    Benzene, 1,2,3,4-tetrachloro-5-nitro-: A more heavily chlorinated derivative with a nitro group.

Uniqueness

Benzene, 1,2,4-trichloro-5-(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired.

Properties

CAS No.

3773-46-4

Molecular Formula

C12H7Cl3S

Molecular Weight

289.6 g/mol

IUPAC Name

1,2,4-trichloro-5-phenylsulfanylbenzene

InChI

InChI=1S/C12H7Cl3S/c13-9-6-11(15)12(7-10(9)14)16-8-4-2-1-3-5-8/h1-7H

InChI Key

NKZRJRHRZKDUPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.